An In-depth Technical Guide to Benzyl 2-Cyanoacrylate: Synthesis, Properties, and Applications in Drug Delivery
An In-depth Technical Guide to Benzyl 2-Cyanoacrylate: Synthesis, Properties, and Applications in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction and Chemical Identity
The term "Benzyl 3-cyanoacrylate" as a formal chemical name is not standard. Based on the principles of IUPAC nomenclature, the correct terminology for the benzyl ester of 2-cyanoacrylic acid is Benzyl 2-Cyanoacrylate . This guide will proceed with this corrected nomenclature. It is important to note that while various alkyl esters of 2-cyanoacrylic acid are commercially available, Benzyl 2-Cyanoacrylate is not commonly listed as a standalone, stable monomer. This is likely due to its high reactivity and propensity for rapid polymerization.
Therefore, this guide will focus on the in-situ generation of Benzyl 2-Cyanoacrylate for subsequent polymerization or nanoparticle formation, a common practice in the synthesis of cyanoacrylate-based materials for biomedical applications.
Key Chemical Information:
While a specific CAS number for Benzyl 2-Cyanoacrylate monomer is not found, related compounds provide context:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Benzyl Acrylate | 2495-35-4 | C10H10O2 | 162.19 |
| Benzyl Cyanoacetate | 14447-18-8 | C10H9NO2 | 175.18 |
| Ethyl 2-Cyanoacrylate | 7085-85-0 | C6H7NO2 | 125.13 |
The properties of Benzyl 2-Cyanoacrylate can be inferred from these related structures and the general characteristics of the cyanoacrylate family.
Synthesis of Benzyl 2-Cyanoacrylate and its Polymer
The synthesis of alkyl 2-cyanoacrylates is primarily achieved through the Knoevenagel condensation of a cyanoacetate with formaldehyde, followed by depolymerization of the resulting intermediate polymer.[1] In the case of Benzyl 2-Cyanoacrylate, the precursor would be Benzyl Cyanoacetate.
The overall synthetic pathway can be visualized as follows:
Caption: Anionic polymerization of Benzyl 2-Cyanoacrylate.
The polymerization is initiated by a nucleophile (Nu⁻), which attacks the β-carbon of the monomer, forming a resonance-stabilized carbanion. This carbanion then propagates by attacking another monomer molecule, leading to rapid chain growth. The reaction is typically terminated by an acidic species.
Applications in Drug Development and Delivery
Poly(alkyl cyanoacrylate) (PACA) nanoparticles are extensively investigated as carriers for drug delivery due to their biodegradability and ability to encapsulate a wide range of therapeutic agents. [2]Poly(benzyl cyanoacrylate) nanoparticles offer unique potential in this field.
Potential Advantages in Drug Delivery:
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Enhanced Drug Loading: The aromatic benzyl groups may offer favorable π-π stacking interactions with aromatic drug molecules, potentially leading to higher drug encapsulation efficiencies. [3]* Controlled Release: The degradation rate of the polymer matrix, influenced by the benzyl ester, can be tailored to achieve a desired drug release profile.
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Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues.
Therapeutic Areas of Interest:
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Oncology: Encapsulation of chemotherapeutic agents to improve their therapeutic index and reduce systemic toxicity. [2]* Infectious Diseases: Delivery of antibiotics or antiviral drugs to infected sites.
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Gene Therapy: Complexation with nucleic acids to protect them from degradation and facilitate their delivery into cells.
Caption: Workflow for drug delivery using poly(benzyl 2-cyanoacrylate) nanoparticles.
Safety and Handling
As with all cyanoacrylate-based materials, appropriate safety precautions must be taken.
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Monomer: The monomer is a potent lachrymator and can cause respiratory irritation. [4]It will bond skin and eyes in seconds. [5]All handling should be performed in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (polyethylene is recommended), and a lab coat. [4]* Storage: The monomer is highly reactive and should be stored in a cool, dry, and dark place with a stabilizer (e.g., hydroquinone).
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Spills: Small spills can be polymerized by adding water and then scraped up.
Conclusion
Benzyl 2-Cyanoacrylate, while not a commonly isolated monomer, represents a significant building block for the synthesis of functional polymers with promising applications in drug delivery. The ability to form biodegradable nanoparticles with the potential for high drug loading makes poly(benzyl 2-cyanoacrylate) a compelling candidate for further research and development in advanced pharmaceutical formulations. A thorough understanding of its synthesis, polymerization, and physicochemical properties is crucial for harnessing its full potential in creating innovative therapeutic solutions.
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